7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of liquiritin from Glycyrrhiza uralensis involves several steps. Initially, the roots are dried and ground into a fine powder. The powder is then subjected to extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like high-speed countercurrent chromatography (HSCCC) to isolate liquiritin .
Industrial Production Methods
In industrial settings, the extraction process is scaled up using large-scale extraction equipment. The optimized conditions for extraction include using 70% ethanol at a solid-to-liquid ratio of 1:25 (w/v) and extracting for 1.5 hours at 80°C. The crude extract is then purified using HSCCC with a two-phase solvent system of ethyl acetate–methanol–water (5:2:5, v/v) to obtain high-purity liquiritin .
Chemical Reactions Analysis
Types of Reactions
Liquiritin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize liquiritin.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce liquiritin.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) to replace specific functional groups in the liquiritin molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of liquiritin, which may exhibit enhanced or altered pharmacological activities.
Scientific Research Applications
Liquiritin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Industry: Liquiritin is used in the cosmetic industry for its skin-whitening and anti-aging properties.
Mechanism of Action
Liquiritin exerts its effects through various molecular mechanisms. It inhibits the activation of the p38 mitogen-activated protein kinase (MAPK)/nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and oxidative stress . Additionally, liquiritin can mimic type I interferon, enhancing the body’s antiviral response .
Comparison with Similar Compounds
Similar Compounds
Liquiritigenin: A flavonoid aglycone derived from liquiritin, known for its anti-inflammatory and antioxidant properties.
Glycyrrhizic Acid: Another major component of licorice with antiviral and hepatoprotective effects.
Isoliquiritin: A flavonoid glycoside similar to liquiritin, with potential anti-inflammatory and anticancer activities.
Uniqueness of Liquiritin
Liquiritin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, liquiritigenin. This structural difference allows liquiritin to exert more potent pharmacological effects, particularly in neuroprotection and cardiovascular health .
Properties
Molecular Formula |
C21H22O9 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2/t15?,17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
DEMKZLAVQYISIA-UZQFATADSA-N |
SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
7-hydroxyflavanone 4'-O-glucoside likviritin Likviriton liquiritin liquiritoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.